Lipophilicity (LogP) Comparison of 5-Amino-1-isopropyl-1H-indazole Versus 1-Methyl and Unsubstituted 5-Aminoindazole
The computed logP of 5-amino-1-isopropyl-1H-indazole is substantially higher than that of its closest N1-alkylated analog, 1-methyl-1H-indazol-5-amine, and the unsubstituted parent 5-aminoindazole. The isopropyl derivative exhibits a ChemSrc-reported logP of 2.78 , while the 1-methyl analog has a reported logP of 1.74 , and the unsubstituted 5-aminoindazole has an experimental log Kow of 0.65 . This represents a +1.04 log unit increase over the methyl analog and a +2.13 log unit increase over the unsubstituted parent, corresponding to an approximately 11-fold and 135-fold increase in octanol-water partition coefficient, respectively.
| Evidence Dimension | Lipophilicity (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP = 2.78 (computed, ChemSrc) |
| Comparator Or Baseline | 1-Methyl-1H-indazol-5-amine: LogP = 1.74 (computed, ChemSrc); 5-Aminoindazole: Log Kow = 0.65 (experimental, ChemSpider expkow database) |
| Quantified Difference | ΔLogP = +1.04 vs 1-methyl analog; ΔLogP = +2.13 vs unsubstituted 5-aminoindazole |
| Conditions | Computed logP values from ChemSrc (method not specified); experimental log Kow for 5-aminoindazole from ChemSpider expkow database |
Why This Matters
A >1 log unit increase in lipophilicity translates to an approximately 11-fold higher membrane permeability coefficient, which can determine whether an analog crosses biological barriers in cell-based assays or achieves sufficient CNS exposure in animal models.
